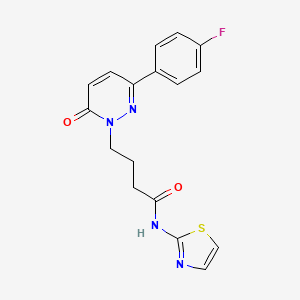

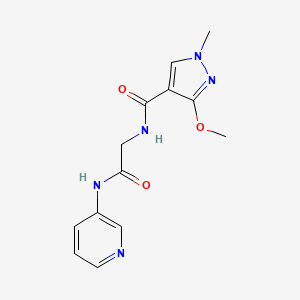

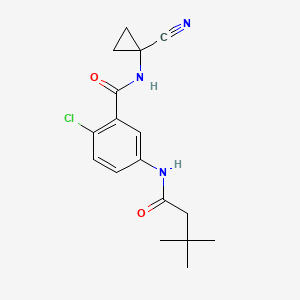

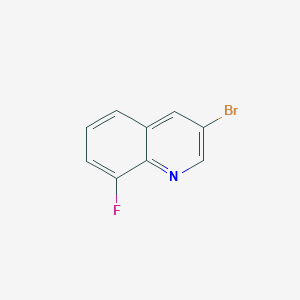

![molecular formula C12H16N4 B2452537 2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine CAS No. 955158-71-1](/img/structure/B2452537.png)

2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

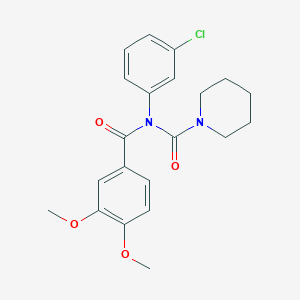

“2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine” is a compound that contains an imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied. For instance, Mladenova performed the reaction of methyl 4- ( (benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride– cis or trans with 2,3-diaminopyridine in MeOH resulting in the corresponding 1 H -imidazo [4,5- b ]pyridine .Molecular Structure Analysis

The molecular structures of new compounds were established on the basis of the NMR spectroscopic data, mass spectrometry, and XRD single crystal .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Antituberculotic Activity

- Compounds with the imidazo[4,5-b]pyridine structure have been tested for their in vitro antituberculotic activity. Research shows that new derivatives of imidazo[4,5-b]pyridine have potential as antituberculotic agents (Bukowski, 1998).

Synthesis and Characterization for Antimicrobial Activity

- Novel series of derivatives including 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine have been synthesized and examined for antimicrobial activity against various bacteria and fungi. These compounds show promising results in combating drug-resistant microbial pathogens (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015).

Synthesis and Molecular Structure Analysis

- Studies on the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine derivatives, including methyl derivatives, have been conducted using density functional theory. These studies are crucial for understanding the molecular properties and potential applications of these compounds (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).

Inhibition of Aurora Kinases

- Imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of Aurora kinases, a type of enzyme important in cell division. These derivatives have potential therapeutic applications in treating diseases like cancer (Bavetsias et al., 2010).

Corrosion Inhibition

- Some derivatives of imidazo[4,5-b]pyridine have been evaluated for their performance in inhibiting mild steel corrosion. These studies contribute to understanding the potential application of these compounds in materials science and engineering (Saady et al., 2021).

Fluorescence Properties

- Novel derivatives of imidazo[4,5-b]pyridine have been synthesized and their fluorescence properties investigated. These compounds have potential applications in areas like sensing and imaging (Rahimizadeh, Pordel, Bakavoli, & Eshghi, 2010).

Mécanisme D'action

Target of Action

Imidazo[4,5-b]pyridine derivatives have been known to exhibit a broad range of biological activities . They have been reported to interact with various targets such as IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

It has been observed that certain imidazo[4,5-b]pyridine derivatives stabilize in the binding site by forming a π–π bond with pro87 . Additionally, some compounds form an extra H-bond with Arg144 .

Biochemical Pathways

It’s known that ikk-ɛ and tbk1, potential targets of imidazo[4,5-b]pyridine derivatives, play a crucial role in activating the nf-kappab pathway , which is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.

Pharmacokinetics

Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which may influence its absorption and distribution.

Result of Action

Imidazo[4,5-b]pyridine derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-3-piperidin-4-ylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-9-15-11-3-2-6-14-12(11)16(9)10-4-7-13-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVZBCAOLXXHSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CCNCC3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2452468.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2452475.png)

![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2452476.png)